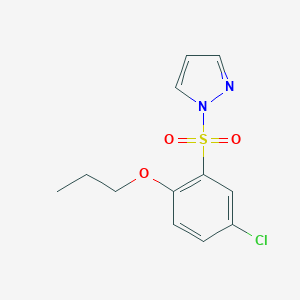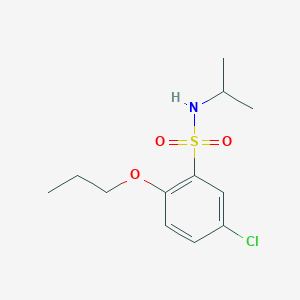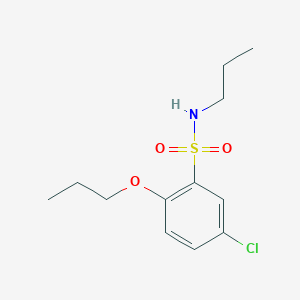![molecular formula C12H16Cl2N2O3S B272670 2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272670.png)
2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol, also known as DSP-4, is a chemical compound that has been widely used in scientific research as a tool for investigating the role of noradrenergic neurons in various physiological and pathological processes. In
科学的研究の応用
2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol has been used extensively in scientific research to investigate the role of noradrenergic neurons in various physiological and pathological processes. It is commonly used to selectively destroy noradrenergic neurons in animal models, which allows researchers to study the effects of noradrenaline depletion on behavior, cognition, and other physiological processes.
作用機序
2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol selectively targets noradrenergic neurons by binding to the norepinephrine transporter (NET) on the presynaptic membrane. Once inside the neuron, this compound is metabolized into a toxic metabolite that causes degeneration of the noradrenergic neuron. This results in a depletion of noradrenaline in the brain and other tissues.
Biochemical and Physiological Effects
The depletion of noradrenaline caused by this compound has been shown to have a number of biochemical and physiological effects. These include changes in behavior, cognition, cardiovascular function, and immune function. For example, studies have shown that this compound treatment can result in impaired learning and memory, altered cardiovascular responses to stress, and changes in immune function.
実験室実験の利点と制限
One of the main advantages of using 2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol in lab experiments is its selectivity for noradrenergic neurons. This allows researchers to selectively study the effects of noradrenaline depletion without affecting other neurotransmitter systems. However, there are also some limitations to using this compound. For example, the effects of this compound treatment can vary depending on the species, strain, and age of the animal being used. Additionally, the dose and timing of this compound administration can also affect the results of experiments.
将来の方向性
There are many potential future directions for research using 2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol. One area of interest is the role of noradrenergic neurons in psychiatric disorders such as depression and anxiety. Another area of interest is the role of noradrenergic neurons in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, there is potential for the development of new drugs that target the noradrenergic system based on the insights gained from research using this compound.
Conclusion
In conclusion, this compound is a valuable tool for investigating the role of noradrenergic neurons in various physiological and pathological processes. Its selectivity for noradrenergic neurons allows researchers to selectively study the effects of noradrenaline depletion, and it has been used extensively in scientific research. While there are some limitations to using this compound, there are also many potential future directions for research using this compound.
合成法
2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol can be synthesized by reacting 2,4-dichlorobenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The resulting product is then reduced with sodium borohydride to yield this compound. The purity of the final product can be confirmed by using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
特性
分子式 |
C12H16Cl2N2O3S |
|---|---|
分子量 |
339.2 g/mol |
IUPAC名 |
2-[4-(2,4-dichlorophenyl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H16Cl2N2O3S/c13-10-1-2-12(11(14)9-10)20(18,19)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8H2 |
InChIキー |
VZHRABSHLMHPEH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl 2-bromo-5-{[(4-methoxy-1-naphthyl)sulfonyl]amino}benzoate](/img/structure/B272646.png)


![1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272650.png)




![2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272664.png)
![2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272668.png)